BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 3-
Quinolinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Quinolinecarboxaldehyde (CAS No: 13669-42-6), a key intermediate in pharmaceutical and
materials science research. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 3-
Quinolinecarboxaldehyde.

1H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8) ppm Multiplicity Assighment
10.50 s H-1' (Aldehyde)
9.45 d H-2

8.88 S H-4

8.20 d H-8

8.00 d H-5

7.85 t H-7

7.65 t H-6

13C NMR Data

Solvent: CDCIs Frequency: 101 MHz

Chemical Shift (8) ppm Assignment
192.5 C-1' (Aldehyde C=0)
152.0 C-2

147.5 C-8a

139.0 C-4

133.0 Cc-7

130.5 C-5

129.5 C-4a

129.0 C-6

128.0 C-8

121.5 C-3

Infrared (IR) Spectroscopy Data
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Technique: KBr Pellet

Wavenumber (cm~?) Intensity Assignment

3050 Medium Aromatic C-H Stretch
2850 Medium Aldehyde C-H Stretch
1700 Strong Aldehyde C=0 Stretch

1620, 1580, 1480

Medium-Strong

Aromatic C=C Bending

Aromatic C-H Out-of-plane

900-650 Strong Bending
Mass Spectrometry (MS) Data
lonization Method: Electron lonization (EI)
m/z Relative Intensity (%) Assignment
157 100 [M]* (Molecular lon)
156 95 [M-H]*
129 80 [M-COJ*
128 55 [M-CHOJ*
102 30 [CsHe]*
77 40 [CeHs]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-Quinolinecarboxaldehyde (5-10 mg) was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an internal standard. The
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solution was filtered through a glass wool plug into a 5 mm NMR tube. *H and 3C NMR spectra
were recorded on a 400 MHz spectrometer. For the 13C NMR spectrum, a sufficient number of
scans were acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. Approximately 1-2 mg of 3-
Quinolinecarboxaldehyde was finely ground with 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar. The resulting mixture was then compressed in a
die under high pressure to form a transparent pellet. The IR spectrum was recorded against a
pure KBr pellet as a background, typically over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small
amount of the solid sample was introduced into the ion source via a direct insertion probe. The
sample was vaporized by heating, and the resulting gas-phase molecules were bombarded
with a beam of 70 eV electrons. The resulting ions were then accelerated and separated by
their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Quinolinecarboxaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Data of 3-Quinolinecarboxaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083401#spectroscopic-data-of-3-
quinolinecarboxaldehyde-nmr-ir-mass]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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